An In-depth Technical Guide to Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene
An In-depth Technical Guide to Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Unique Fluorinated Ether
Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene, also identified by its CAS Number 89847-87-0, is a highly fluorinated aromatic ether.[1][2][3] This molecule merges the distinct chemical characteristics of a pentafluorophenyl group and a tetrafluoropropoxy chain, positioning it as a compound of significant interest in materials science, medicinal chemistry, and as a specialized solvent or intermediate. The dense fluorine substitution imparts properties such as high thermal stability, chemical inertness, and unique electronic characteristics. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, expected spectroscopic behavior, and safety considerations, grounded in the established principles of organofluorine chemistry.
The structure consists of a pentafluorinated benzene ring linked via an ether oxygen to a 2,2,3,3-tetrafluoropropyl group. The electron-withdrawing nature of the nine fluorine atoms profoundly influences the molecule's reactivity and physical properties. The pentafluorophenyl moiety is known for its susceptibility to nucleophilic aromatic substitution, a key feature in its chemical behavior.[4][5][6]
Physicochemical Properties
The physical characteristics of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene are dictated by its high degree of fluorination, leading to a dense, thermally stable liquid. The available and predicted data are summarized below.
| Property | Value | Source |
| CAS Number | 89847-87-0 | [1] |
| Molecular Formula | C₉H₃F₉O | [1][2] |
| Molecular Weight | 298.11 g/mol | [1][2] |
| Boiling Point | 71-72 °C at 10 mmHg | [2] |
| Density (Predicted) | 1.571 ± 0.06 g/cm³ | [2] |
| Appearance | Colorless liquid (Expected) | Inferred |
Synthesis Pathway: A Modified Williamson Ether Synthesis
The synthesis of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene is not explicitly detailed in readily available literature. However, a highly plausible and efficient route is through a nucleophilic aromatic substitution (SNAr) reaction, a variant of the Williamson ether synthesis, which is a standard method for preparing aryl ethers.[6][7][8] This approach involves the reaction of hexafluorobenzene with the sodium salt of 2,2,3,3-tetrafluoropropanol.
The strong electron-withdrawing effect of the fluorine atoms on the hexafluorobenzene ring makes it highly susceptible to attack by nucleophiles like alkoxides.[4][6][9]
Caption: Proposed synthesis of the target compound.
Experimental Protocol (Proposed)
This protocol is a predictive methodology based on established procedures for the synthesis of similar pentafluorophenyl ethers.[6][10]
Materials:
-
2,2,3,3-Tetrafluoropropan-1-ol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Hexafluorobenzene (C₆F₆)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Alkoxide Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a 60% dispersion of sodium hydride in mineral oil. Wash the NaH with anhydrous hexane to remove the mineral oil and decant the hexane. Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2,2,3,3-tetrafluoropropan-1-ol in anhydrous THF to the NaH suspension via the dropping funnel. Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases, to ensure complete formation of the sodium 2,2,3,3-tetrafluoropropoxide.
-
Nucleophilic Aromatic Substitution: Add hexafluorobenzene to the freshly prepared alkoxide solution. Heat the reaction mixture to reflux and monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹⁹F NMR.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield the pure Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene.
Spectroscopic Analysis (Predicted)
While specific spectra for this compound are not widely published, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.[11][12]
¹⁹F NMR Spectroscopy
¹⁹F NMR is the most informative technique for characterizing this molecule. Nine distinct fluorine environments are expected, leading to a complex but interpretable spectrum. Chemical shifts are referenced to CFCl₃.
-
Pentafluorophenyl Group: Three signals are expected for the C₆F₅ group.
-
Ortho-fluorines (F-2, F-6): A triplet of doublets, typically found in the range of -140 to -150 ppm.
-
Para-fluorine (F-4): A triplet of triplets, appearing further downfield, around -155 to -165 ppm.
-
Meta-fluorines (F-3, F-5): A doublet of doublets (or a more complex multiplet), typically in the range of -160 to -170 ppm.
-
-
Tetrafluoropropoxy Group: Two distinct fluorine environments are present.
-
-OCH₂CF₂-: A triplet, expected in the range of -120 to -130 ppm, coupled to the adjacent -CF₂H group.
-
-CF₂H: A doublet of triplets, significantly shifted by the terminal hydrogen, likely in the range of -135 to -145 ppm. The large coupling to the hydrogen atom (²JFH) will be a characteristic feature.
-
¹H NMR Spectroscopy
The proton NMR spectrum will be simpler but equally diagnostic.
-
-OCH₂-: A triplet, coupled to the two adjacent fluorine atoms of the -CF₂- group. The chemical shift is expected to be in the range of 4.0-4.5 ppm.
-
-CF₂H: A triplet of triplets (or a doublet of triplets depending on the magnitude of the couplings), coupled to the adjacent -CF₂- group and the geminal fluorine atoms. This proton will appear at a significantly higher chemical shift, likely in the range of 5.8-6.5 ppm, due to the strong deshielding effect of the geminal fluorines.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is expected to show a distinct molecular ion peak (M⁺) at m/z 298. The fragmentation pattern will be characteristic of polyfluorinated compounds, with common losses of fluorine (F), trifluoromethyl (CF₃), and other fluorinated fragments.[5][10] Key expected fragments would include:
-
[M-H]⁺: m/z 297
-
[C₆F₅O]⁺: m/z 183
-
[C₆F₅]⁺: m/z 167
-
[C₃H₃F₄O]⁺: m/z 131
-
[C₂HF₄]⁺: m/z 101
Chemical Reactivity and Stability
The reactivity of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene is dominated by the properties of the pentafluorophenyl ring.
-
Nucleophilic Aromatic Substitution (SNAr): The C₆F₅ group is highly activated towards nucleophilic attack. The ether oxygen is an ortho-, para-directing activating group in this context. Therefore, substitution of a fluorine atom, typically at the para-position (C-4), by strong nucleophiles (e.g., methoxide, ammonia, thiols) is the most probable reaction.[4][5]
-
Thermal Stability: Like many polyfluorinated ethers, this compound is expected to exhibit high thermal stability due to the strength of the C-F and C-O bonds.
-
Acid/Base Stability: The molecule is likely stable to a wide range of acidic conditions. However, strong bases under harsh conditions may cause cleavage of the ether linkage to yield pentafluorophenol.[10]
-
Reduction: The aromatic ring is resistant to reduction, but the C-F bonds can be cleaved under specific reductive conditions, for example, using reducing metals.
Sources
- 1. Volume # 4(125), July - August 2019 — "Preparation of Pentafluorophenol and Other Polyfluorophenols and Polyfluorodihydroxybenzenes from Polyfluoroaromatic Acids " [notes.fluorine1.ru]
- 2. BJOC - Efficient synthesis of fluorinated triphenylenes with enhanced arene–perfluoroarene interactions in columnar mesophases [beilstein-journals.org]
- 3. notes.fluorine1.ru [notes.fluorine1.ru]
- 4. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzene, pentafluoro- [webbook.nist.gov]
- 7. rsc.org [rsc.org]
- 8. azom.com [azom.com]
- 9. colorado.edu [colorado.edu]
- 10. spectrabase.com [spectrabase.com]
- 11. US3642916A - Preparation of 1 2 4 5-tetrafluorobenzene - Google Patents [patents.google.com]
- 12. Pentafluorobenzene | C6HF5 | CID 9696 - PubChem [pubchem.ncbi.nlm.nih.gov]
Figure 1: Chemical structure of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene, with fluorine environments labeled Fₐ (ortho), Fₑ (meta), Fᵢ (para), Fₒ (alpha-CF₂), and Fᵤ (beta-CF₂).